molecular formula C19H32N4O B13340637 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Cat. No.: B13340637
M. Wt: 332.5 g/mol
InChI Key: PXZLXATZEWDSLV-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a complex organic compound with the molecular formula C14H23N3O It is known for its unique structure, which includes an isopropoxy group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps. One common method starts with the amide reaction between p-nitroaniline and 1-(4-methylpiperazine) ethanone. This intermediate is then subjected to a reduction reaction to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Scientific Research Applications

2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit EML4-ALK with an IC50 value of 17 nM, indicating its potential as a kinase inhibitor . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-Isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H32N4O

Molecular Weight

332.5 g/mol

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-propan-2-yloxyaniline

InChI

InChI=1S/C19H32N4O/c1-15(2)24-19-14-17(4-5-18(19)20)22-8-6-16(7-9-22)23-12-10-21(3)11-13-23/h4-5,14-16H,6-13,20H2,1-3H3

InChI Key

PXZLXATZEWDSLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C)N

Origin of Product

United States

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